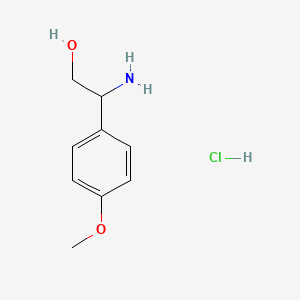

2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(4-methoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXXCANBKVBAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258649-69-2 | |

| Record name | 2-amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

This guide provides an in-depth exploration of the synthesis and characterization of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a key intermediate in pharmaceutical development. The methodologies detailed herein are designed to be robust and reproducible, reflecting best practices in synthetic and analytical chemistry.

Introduction and Strategic Importance

This compound and its derivatives are significant building blocks in the synthesis of various biologically active molecules. The presence of a chiral center, an amino group, and a hydroxyl group makes it a versatile synthon for creating complex molecular architectures. Its 4-methoxyphenyl substituent is a common feature in many pharmaceutical agents, influencing their pharmacokinetic and pharmacodynamic properties. A reliable and well-characterized supply of this intermediate is therefore critical for drug discovery and development pipelines.

Optimized Synthetic Pathway

A common and efficient route to synthesize this compound involves a two-step process starting from the readily available 4-methoxyacetophenone. This pathway is advantageous due to its use of cost-effective starting materials and reagents, and straightforward purification procedures. The overall transformation is outlined below:

Step 1: Amination of 4-methoxyacetophenone to form 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride.

Step 2: Reduction of the ketone functionality to yield the target amino alcohol, this compound.

This strategic approach isolates the two key transformations, allowing for purification of the intermediate amino ketone, which often leads to a cleaner final product.

Experimental Protocol: Synthesis

Part A: Synthesis of 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride [1][2]

This initial step introduces the amino group alpha to the carbonyl. A common method for this transformation is the Delépine reaction or similar aminating processes.

-

Materials: 1-(4-methoxyphenyl)-2-chloroethanone, hexamine (hexamethylenetetramine), chloroform, ethanol, concentrated hydrochloric acid.

-

Procedure:

-

Dissolve 1-(4-methoxyphenyl)-2-chloroethanone and hexamine in chloroform and stir at room temperature.

-

The resulting hexaminium salt precipitates and is collected by filtration.

-

The salt is then hydrolyzed by refluxing in a mixture of ethanol and concentrated hydrochloric acid.[3]

-

Upon cooling, 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride crystallizes and is collected by filtration, washed with cold ethanol, and dried.[3]

-

Part B: Reduction to this compound

The reduction of the α-amino ketone to the corresponding amino alcohol is a critical step. Sodium borohydride is a preferred reducing agent due to its selectivity and mild reaction conditions.

-

Materials: 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride, sodium borohydride, methanol.

-

Procedure:

-

Suspend 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride in methanol and cool the mixture in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C. The borohydride reduces the ketone to a hydroxyl group.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction with acetone, followed by acidification with methanolic HCl to precipitate the hydrochloride salt of the product.

-

The crude product is collected by filtration and can be recrystallized from a suitable solvent system like methanol/diethyl ether to yield pure this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway from 4-Methoxyacetophenone to the target compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClNO₂ | |

| Molecular Weight | 203.67 g/mol | |

| Appearance | Solid | |

| Melting Point | 190-193 °C (for the precursor ketone) | [4] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Expected signals include those for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the hydroxyl group, and the methine proton adjacent to the amino group.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons, the methoxy carbon, the methylene carbon, and the methine carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorbances are expected for the O-H stretch of the alcohol, the N-H stretch of the amine hydrochloride, the C-O stretch of the alcohol and the ether, and the aromatic C-H and C=C stretches.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base of the molecule.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling all chemicals. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent used.[4]

Conclusion

This guide has outlined a reliable and well-documented procedure for the synthesis and characterization of this compound. Adherence to the detailed protocols and analytical methods will ensure the production of a high-purity material suitable for further research and development in the pharmaceutical industry.

References

-

PrepChem.com. Synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride.[Link]

-

Oakwood Chemical. 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride.[Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride

This guide provides an in-depth analysis of the expected spectral data for 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride (CAS RN: 1258649-69-2), a compound of interest in pharmaceutical research and drug development. Given the limited availability of published experimental spectra for this specific salt, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), complemented by data from analogous structures, to provide a robust predictive framework for its characterization. This approach is designed to empower researchers to identify, verify, and quantify this molecule with a high degree of confidence.

Molecular Structure and its Spectroscopic Implications

This compound possesses a chiral center at the carbon bearing the amino and hydroxyl groups, a p-substituted aromatic ring, a methoxy group, and an ethanolamine backbone. The hydrochloride salt form protonates the primary amine, significantly influencing its spectroscopic behavior, particularly in NMR and IR spectroscopy.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The following predictions are based on established chemical shift principles and data from structurally similar compounds.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum can be obtained using the following protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are recommended due to the compound's polarity and to allow for the exchange of the labile -OH and -NH₃⁺ protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (300-500 MHz Spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard single pulse (zg30 or similar).

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64 (adjust for desired signal-to-noise).

-

Relaxation delay (d1): 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled (e.g., zgpg30).

-

Spectral width: 0-180 ppm.

-

Number of scans: 1024-4096 (or more, as needed for adequate signal-to-noise).

-

Relaxation delay (d1): 2 seconds.

-

-

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic, methoxy, and ethanolamine protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Aromatic (H-2, H-6) | 7.2 - 7.4 | Doublet | 2H | These protons are ortho to the ethanolamine group and will be deshielded. They will appear as a doublet due to coupling with H-3 and H-5. |

| Aromatic (H-3, H-5) | 6.9 - 7.1 | Doublet | 2H | These protons are ortho to the electron-donating methoxy group and will be shielded relative to the other aromatic protons. They will appear as a doublet due to coupling with H-2 and H-6. |

| Methine (-CH(NH₃⁺)-) | 4.5 - 4.8 | Triplet or Doublet of Doublets | 1H | This proton is adjacent to the electron-withdrawing NH₃⁺ group and the chiral center, leading to a downfield shift. Its multiplicity will depend on the coupling with the diastereotopic methylene protons. |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | 3H | The methyl protons of the methoxy group are shielded and will appear as a sharp singlet. |

| Methylene (-CH₂OH) | 3.6 - 4.0 | Multiplet | 2H | These protons are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet (e.g., two doublets of doublets). |

| Hydroxyl (-OH) & Amine (-NH₃⁺) | Variable (4.5 - 5.5 or broader) | Broad Singlet | 4H | These labile protons will exchange with the deuterated solvent and may appear as a broad, combined signal or not be observed at all, depending on the solvent and concentration. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| Aromatic (C-4, -OCH₃) | 158 - 162 | The carbon attached to the oxygen of the methoxy group is significantly deshielded. |

| Aromatic (C-1, -CH) | 130 - 135 | The ipso-carbon attached to the ethanolamine side chain. |

| Aromatic (C-2, C-6) | 128 - 130 | Aromatic carbons ortho to the ethanolamine group. |

| Aromatic (C-3, C-5) | 114 - 116 | Aromatic carbons ortho to the electron-donating methoxy group are shielded. |

| Methine (-CH(NH₃⁺)-) | 65 - 70 | The carbon attached to the nitrogen and oxygen is deshielded. |

| Methylene (-CH₂OH) | 60 - 65 | The carbon of the primary alcohol. |

| Methoxy (-OCH₃) | 55 - 57 | The methyl carbon of the methoxy group. |

NMR Prediction Workflow

Caption: Workflow for predicting NMR spectra based on molecular structure and established principles.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions from the hydroxyl, amine hydrochloride, ether, and aromatic moieties.

Experimental Protocol: IR Spectrum Acquisition

A high-quality IR spectrum can be obtained using the following method:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrument Parameters (FT-IR Spectrometer):

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A background spectrum should be collected before running the sample.

-

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3200 - 3500 | O-H stretch | Broad, Strong | Hydroxyl group (H-bonded) |

| 2800 - 3100 | N-H stretch | Broad, Strong | Primary amine hydrochloride (-NH₃⁺) |

| 2850 - 3000 | C-H stretch | Medium | Aromatic and aliphatic C-H |

| 1500 - 1600 | N-H bend | Medium | Primary amine hydrochloride (-NH₃⁺) |

| 1580 - 1610, 1450 - 1510 | C=C stretch | Medium to Strong | Aromatic ring |

| 1240 - 1260 | C-O stretch | Strong | Aryl ether (asymmetric) |

| 1020 - 1050 | C-O stretch | Strong | Aryl ether (symmetric) and primary alcohol |

| 810 - 840 | C-H bend | Strong | p-disubstituted aromatic ring (out-of-plane) |

The presence of a strong, broad absorption in the 3200-3500 cm⁻¹ region for the O-H stretch and another broad, strong band in the 2800-3100 cm⁻¹ for the N-H stretch of the amine hydrochloride are key diagnostic features.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and elucidating the structure. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of formic acid may be added to promote protonation.

-

-

Instrument Parameters (ESI-MS):

-

Ionization mode: Positive ion mode.

-

Mass range: m/z 50-500.

-

Capillary voltage: 3-5 kV.

-

Source temperature: 100-150 °C.

-

Predicted Mass Spectrum and Fragmentation

In positive ion ESI-MS, the base peak is expected to be the molecular ion of the free base, [M+H]⁺, where M is the free base 2-Amino-2-(4-methoxyphenyl)ethanol. The hydrochloride is not typically observed.

-

Molecular Weight of Free Base (C₉H₁₃NO₂): 167.21 g/mol

-

Predicted [M+H]⁺: m/z 168.1

Major Predicted Fragment Ions:

Phenylethanolamines are known to undergo characteristic fragmentation pathways.[4][5][6][7][8]

| m/z | Proposed Fragment | Fragmentation Pathway |

| 151 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated amine. |

| 135 | [M+H - H₂O - CH₂NH]⁺ | Loss of water followed by cleavage of the C-C bond adjacent to the ring. |

| 107 | [C₇H₇O]⁺ | Cleavage of the bond between the aromatic ring and the ethanolamine side chain. |

Predicted ESI-MS Fragmentation Pathway

Caption: Key predicted fragmentation pathways in positive ion ESI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. By understanding the expected spectral features and the underlying chemical principles, scientists can confidently identify and characterize this molecule, ensuring the integrity and validity of their research in drug discovery and development.

References

- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride: Physicochemical Properties and Analytical Methodologies

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into the causality behind experimental choices and to provide a self-validating framework for the protocols described herein.

Introduction and Molecular Overview

This compound is a primary amino alcohol derivative with a methoxy-substituted phenyl group. This substitution pattern is of significant interest in medicinal chemistry due to the prevalence of the 4-methoxyphenyl moiety in a variety of biologically active compounds. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to pharmaceutical formulation and biological testing. Understanding its fundamental physicochemical properties is paramount for its application in research and development.

Molecular Structure:

An In-depth Technical Guide to GSK2830371: A Selective Allosteric Inhibitor of WIP1 Phosphatase

Abstract

Wild-type p53-induced phosphatase 1 (WIP1), encoded by the PPM1D gene, is a critical negative regulator of the DNA damage response (DDR) and tumor suppressor p53 pathways. Its overexpression or amplification is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of GSK2830371, a potent and highly selective, orally active, allosteric inhibitor of WIP1 phosphatase. We delve into its chemical properties, structure, and mechanism of action, offering detailed insights for researchers, scientists, and drug development professionals. Furthermore, this guide outlines robust experimental protocols for the characterization and application of GSK2830371 in preclinical research, with a focus on its synergistic potential with other anti-cancer agents, particularly MDM2 inhibitors.

Introduction: The Rationale for WIP1 Inhibition in Oncology

The tumor suppressor protein p53 is a linchpin in maintaining genomic integrity. In response to cellular stress, such as DNA damage, p53 orchestrates a range of cellular responses including cell cycle arrest, apoptosis, and senescence to prevent the proliferation of damaged cells.[1] The activity of p53 is tightly controlled by a complex network of regulatory proteins, including its primary negative regulators, MDM2 and WIP1. WIP1, a member of the PP2C family of serine/threonine phosphatases, directly dephosphorylates and inactivates p53 at Ser15, as well as other key proteins in the DDR pathway like ATM, Chk2, and γH2AX.[2][3] This function of WIP1 effectively terminates the DNA damage signal and allows cells to resume proliferation.

In many cancers, the PPM1D gene is amplified or overexpressed, leading to aberrant WIP1 activity. This hyper-activation of WIP1 continuously suppresses the p53 pathway, thereby providing a survival advantage to cancer cells and contributing to therapeutic resistance. Consequently, the pharmacological inhibition of WIP1 has emerged as a promising strategy to restore p53 function and sensitize cancer cells to genotoxic therapies.

GSK2830371: A First-in-Class Allosteric Inhibitor

GSK2830371 (CAS Number: 1258649-69-2, although some sources may incorrectly associate this CAS number with another compound, the established scientific literature links it to GSK2830371, a WIP1 inhibitor) is a novel, orally bioavailable small molecule that potently and selectively inhibits WIP1 phosphatase.[4][5]

Chemical Properties and Structure

A comprehensive summary of the key chemical properties of GSK2830371 is provided in the table below.

| Property | Value | Source |

| IUPAC Name | (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide | |

| CAS Number | 1404456-53-6 | [4] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [4] |

| Molecular Weight | 461.02 g/mol | [4] |

| Appearance | White to light yellow solid powder | [4] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 50 mM) | |

| SMILES | ClC1=CN=C(C)C(NCC2=CC=C(C(NC(NC4CC4)=O)=O)S2)=C1 | [4] |

Mechanism of Action: Allosteric Inhibition of the WIP1 Flap Subdomain

Unlike traditional active-site inhibitors, GSK2830371 employs a unique allosteric mechanism of action. It binds to a distinct "flap" subdomain adjacent to the catalytic site of WIP1.[3] This flap region is structurally divergent from other PP2C phosphatases, which confers the high selectivity of GSK2830371 for WIP1.[3] By binding to this allosteric site, GSK2830371 induces a conformational change in WIP1 that prevents it from effectively dephosphorylating its substrates. This non-competitive inhibition is a key feature that distinguishes GSK2830371 and contributes to its favorable selectivity profile.[3]

Furthermore, studies have shown that the binding of GSK2830371 to WIP1 can lead to the ubiquitin-mediated proteasomal degradation of the WIP1 protein, thereby reducing its cellular levels and further amplifying its inhibitory effect.[6]

Biological Activity and Therapeutic Potential

GSK2830371 exhibits potent biological activity in preclinical models, primarily in cancer cells with wild-type p53 and amplified or overexpressed PPM1D.

Reactivation of the p53 Pathway

By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of p53 at Ser15, leading to its stabilization and activation.[2] This, in turn, upregulates the transcription of p53 target genes, such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and BAX.[3]

Potentiation of MDM2 Inhibitors

A particularly compelling therapeutic strategy involves the combination of GSK2830371 with MDM2 inhibitors (e.g., Nutlin-3, HDM201).[1][2][5] MDM2 inhibitors block the interaction between MDM2 and p53, preventing p53 degradation. The dual inhibition of both WIP1 and MDM2 creates a powerful synergistic effect, leading to a more robust and sustained activation of p53 than either agent alone.[1][5] This combination can convert a cytostatic response (cell cycle arrest) into a cytotoxic one (apoptosis), offering a promising approach for treating p53 wild-type tumors.[6]

Sensitization to Genotoxic Agents

In addition to its synergy with MDM2 inhibitors, GSK2830371 has been shown to sensitize cancer cells to traditional genotoxic chemotherapies, such as doxorubicin, and to radiation therapy.[2][3] By preventing the dephosphorylation of key DDR proteins, GSK2830371 sustains the DNA damage signal, leading to enhanced cell cycle arrest and apoptosis in response to DNA-damaging agents.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of GSK2830371.

In Vitro WIP1 Enzymatic Assay

This assay measures the direct inhibitory effect of GSK2830371 on WIP1 phosphatase activity using a fluorogenic substrate.

Materials:

-

Recombinant human WIP1 protein

-

Fluorescein diphosphate (FDP) substrate

-

Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/mL BSA[2]

-

GSK2830371 stock solution (in DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of GSK2830371 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add 5 µL of the diluted GSK2830371 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of 50 µM FDP substrate solution to each well.

-

Initiate the reaction by adding 5 µL of 10 nM WIP1 enzyme solution to each well.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 530 nm.[2]

-

Calculate the percent inhibition for each concentration of GSK2830371 relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol assesses the effect of GSK2830371 on the growth of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7 for PPM1D-amplified, p53-wild-type)

-

Complete cell culture medium

-

GSK2830371 stock solution (in DMSO)

-

96-well clear plates

-

Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) assay reagents

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of GSK2830371 (and/or in combination with an MDM2 inhibitor). Include a DMSO vehicle control.

-

Incubate the cells for 72-96 hours.[1]

-

Assess cell viability using the CCK-8 or SRB assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Western Blot Analysis for Phosphoprotein Levels

This method is used to detect changes in the phosphorylation status of WIP1 substrates.

Materials:

-

Cancer cell lines

-

GSK2830371

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-p21, anti-WIP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate cells and treat with GSK2830371 for the desired time points (e.g., 4, 8, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in protein phosphorylation and expression levels relative to the loading control (e.g., GAPDH).

Experimental Workflow for Assessing Synergy

Synthesis and Analytical Characterization

While detailed synthetic procedures are often proprietary, a technical guide by BenchChem outlines the discovery and synthesis of GSK2830371 and its deuterated analog.[5] For quality control and characterization, a combination of analytical techniques should be employed:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate and confirm the chemical structure.

Conclusion

GSK2830371 represents a significant advancement in the field of targeted cancer therapy. Its unique allosteric mechanism of action provides high selectivity for WIP1, a key negative regulator of the p53 tumor suppressor pathway. The ability of GSK2830371 to reactivate p53 and to synergize with other targeted agents, particularly MDM2 inhibitors, holds immense promise for the treatment of a variety of cancers harboring wild-type p53. The experimental protocols and technical information provided in this guide are intended to facilitate further research into the therapeutic potential of this first-in-class WIP1 inhibitor.

References

-

Wu, C. E., Esfandiari, A., Ho, Y. H., Wang, N., Mahdi, A. K., Aptullahoglu, E., Lovat, P., & Lunec, J. (2018). Targeting negative regulation of p53 by MDM2 and WIP1 as a therapeutic strategy in cutaneous melanoma. British Journal of Cancer, 118(4), 495–508. [Link]

-

Pechackova, S., Burdova, K., Benada, J., Kleiblova, P., Jenikova, G., & Macurek, L. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(12), 14458–14475. [Link]

-

Esfandiari, A., Hawthorne, T. A., Nakjang, S., & Lunec, J. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379–391. [Link]

-

WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. (2021). Cancers, 13(15), 3855. [Link]

-

Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma. (2021). International Journal of Molecular Sciences, 22(24), 13612. [Link]

-

Gilmartin, A. G., Faitg, T. H., Richter, M., Groy, A., Seefeld, M. A., Darcy, M. G., Peng, X., Federowicz, K., Yang, J., Zhang, S. Y., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181–187. [Link]

Sources

- 1. GSK2830371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. The DOT Language [gensoft.pasteur.fr]

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride as a Sympathomimetic Amine

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a phenylethanolamine derivative with predicted sympathomimetic activity. Due to the limited specific literature on this compound, this guide adopts a predictive and investigative approach, grounded in the well-established pharmacology of structurally similar adrenergic agonists. We will detail the logical progression of experiments, from initial receptor binding characterization to functional signaling pathway analysis and physiological validation. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to characterize novel sympathomimetic amines, using this compound as a primary case study. Key methodologies, including radioligand binding assays, second messenger quantification, and in vivo cardiovascular assessments, are described with an emphasis on experimental rationale and data interpretation.

Introduction and Structural Hypothesis

Sympathomimetic amines are a class of drugs that mimic the effects of endogenous catecholamines like norepinephrine and epinephrine.[1][2] Their pharmacological actions are primarily mediated through interactions with adrenergic receptors (α and β subtypes), which are G-protein coupled receptors (GPCRs) that regulate a vast array of physiological processes, most notably in the cardiovascular and respiratory systems.[1][3]

The compound of interest, this compound, belongs to the phenylethanolamine class. Its core structure is analogous to known adrenergic agonists. A structural analysis provides the basis for our mechanistic hypothesis:

-

β-Phenylethylamine Skeleton: This is the foundational structure for most adrenergic agonists, crucial for receptor interaction.[4]

-

β-Hydroxyl Group: The hydroxyl group on the ethanol side chain is known to enhance both α- and β-agonist activity.[4]

-

Para-Methoxy Group: The substitution on the phenyl ring at the 4-position (para) with a methoxy (-OCH₃) group is a key feature. This modification, when compared to the catechol hydroxyl groups of norepinephrine, suggests resistance to metabolism by catechol-O-methyltransferase (COMT), potentially leading to a longer duration of action. Structurally, it shares features with compounds like methoxamine (a potent α₁-agonist) and synephrine, which has activity at both α and β receptors.[5][6][7]

Based on these structural motifs, we hypothesize that This compound acts as a direct-acting agonist at one or more adrenergic receptor subtypes. The primary objective of this guide is to outline the experimental strategy required to test this hypothesis and fully characterize its pharmacological profile.

Part 1: Characterization of Adrenergic Receptor Binding Profile

The initial and most critical step is to determine which adrenergic receptor subtypes the compound binds to and with what affinity. A competitive radioligand binding assay is the gold standard for this determination.[8]

Rationale for Experimental Choice

This assay quantifies the ability of our unlabeled test compound ("cold ligand") to displace a radiolabeled ligand ("hot ligand") that has a known high affinity and specificity for a particular receptor subtype. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), we can calculate its inhibitory constant (Kᵢ), a direct measure of binding affinity. Performing this across a panel of cell lines, each expressing a single human adrenergic receptor subtype (α₁, α₂, β₁, β₂, β₃), will generate a comprehensive selectivity profile.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for human α₁, α₂, β₁, and β₂ adrenergic receptors.

Step 1: Membrane Preparation

-

Culture cells (e.g., HEK293 or CHO) stably expressing the human adrenergic receptor subtype of interest (e.g., ADRα1A).

-

Harvest cells and resuspend them in ice-cold Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[9]

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.[9]

-

Perform differential centrifugation: first at 1,000 x g for 10 minutes to remove nuclei, then centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.[8][9]

-

Resuspend the membrane pellet in an appropriate buffer, determine the protein concentration (e.g., via Bradford assay), and store aliquots at -80°C.[10]

Step 2: Binding Assay

-

In a 96-well plate, set up triplicate reactions for Total Binding, Non-Specific Binding (NSB), and competitor concentrations.[11]

-

Add Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) to all wells.[9]

-

Add a fixed concentration (approximately the Kₑ) of the appropriate radioligand to all wells.

-

To NSB wells, add a high concentration of a known, non-radioactive antagonist (e.g., phentolamine for α, propranolol for β) to saturate the receptors.[8][11]

-

To competitor wells, add serial dilutions of this compound.

-

Initiate the binding reaction by adding the prepared cell membrane preparation (20-50 µg protein) to each well.[11]

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[9]

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, separating bound from free radioligand.[10][11]

-

Wash the filters multiple times with ice-cold wash buffer.[11]

-

Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.[9]

Step 3: Data Analysis

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Predicted Data and Interpretation

The results will reveal the compound's affinity and selectivity. A low Kᵢ value indicates high binding affinity.

| Receptor Subtype | Radioligand | Predicted Kᵢ (nM) of Test Compound | Interpretation |

| α₁-Adrenergic | [³H]-Prazosin | 15 | High Affinity |

| α₂-Adrenergic | [³H]-Rauwolscine | > 1000 | Low/Negligible Affinity |

| β₁-Adrenergic | [¹²⁵I]-CYP | 850 | Low Affinity |

| β₂-Adrenergic | [¹²⁵I]-CYP | 300 | Moderate Affinity |

Table 1: Hypothetical receptor binding affinity data for this compound.

Based on this hypothetical data, the compound is a selective α₁-adrenergic receptor ligand. This profile is similar to the known α₁-agonist methoxamine.[5][12][13]

Visualization: Receptor Binding Workflow

Caption: Workflow for determining receptor binding affinity.

Part 2: Functional Activity and Signaling Pathway Elucidation

Demonstrating that a compound binds to a receptor is insufficient; we must determine if this binding leads to a cellular response (i.e., if it is an agonist or antagonist). This is achieved through functional assays that measure the downstream second messengers produced upon receptor activation.

-

α₁-Adrenergic Receptors are coupled to the Gq protein. Activation stimulates phospholipase C (PLC), which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺).[12][14][15]

-

β-Adrenergic Receptors are coupled to the Gs protein. Activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[16][17]

Rationale for Experimental Choices

Based on our hypothetical binding data suggesting α₁ selectivity, the primary functional assay will be an IP₃/IP₁ accumulation assay. A cAMP assay will be run concurrently to confirm the lack of significant β-receptor activity. Measuring the accumulation of IP₁ (a stable metabolite of IP₃) or cAMP in response to increasing concentrations of the test compound allows for the determination of its potency (EC₅₀) and efficacy (Eₘₐₓ).[18][19]

Experimental Protocol: IP-One HTRF Assay (for Gq activity)

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound at the α₁-adrenergic receptor.

-

Cell Seeding: Seed cells expressing the α₁-receptor into a 384-well plate and culture overnight.

-

Compound Addition: Remove culture medium and add serial dilutions of this compound prepared in stimulation buffer. Include wells with a known α₁-agonist (e.g., phenylephrine) as a positive control and buffer alone as a negative control.[20]

-

Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP₁ accumulation.[19]

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in lysis buffer to all wells. These reagents will compete with the cell-produced IP₁.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of IP₁ produced.

-

Data Analysis: Convert the HTRF ratio to IP₁ concentration using a standard curve. Plot IP₁ concentration against the log concentration of the test compound and fit to a non-linear regression model to determine EC₅₀ and Eₘₐₓ.

Experimental Protocol: cAMP GloSensor™ Assay (for Gs activity)

Objective: To confirm the lack of functional activity at β-adrenergic receptors.

-

Cell Transfection: Transiently transfect cells expressing the β₁ or β₂ receptor with a GloSensor™ cAMP plasmid 48 hours prior to the assay.[21]

-

Cell Preparation: Harvest cells and incubate them with the GloSensor™ cAMP reagent for 2 hours to load the substrate.[21]

-

Dispensing and Equilibration: Dispense cells into a 384-well plate and allow the luminescent signal to stabilize.

-

Compound Addition: Add serial dilutions of the test compound. Include a known β-agonist (e.g., isoproterenol) as a positive control.

-

Signal Reading: Immediately begin reading luminescence kinetically over 30-60 minutes.

-

Data Analysis: Plot the peak luminescent signal against the log concentration of the test compound to determine if there is a dose-dependent response.

Predicted Data and Interpretation

These functional assays will confirm the binding results and classify the compound's activity.

| Assay | Receptor | Predicted EC₅₀ (nM) | Predicted Eₘₐₓ (% of Control Agonist) | Interpretation |

| IP-One Assay | α₁-Adrenergic | 55 | 95% | Full Agonist |

| cAMP Assay | β₂-Adrenergic | > 10,000 | < 5% | No significant activity |

Table 2: Hypothetical functional assay data for this compound.

This data confirms the compound is a potent, full agonist at the α₁-adrenergic receptor, with no significant functional activity at β-receptors, aligning with the binding profile.

Visualization: Adrenergic Signaling Pathways

Caption: Simplified Gq and Gs signaling pathways for adrenergic receptors.

Part 3: In Vivo Pharmacological Validation

The final step is to confirm that the molecular mechanism observed in vitro translates to a predictable physiological effect in a living system. As a selective α₁-agonist, the compound is expected to cause vasoconstriction, leading to an increase in systemic blood pressure.[5][12][13]

Rationale for Experimental Choice

Direct, invasive blood pressure measurement in an anesthetized rodent model is the most reliable method to assess the acute cardiovascular effects of a sympathomimetic agent.[22][23] This approach allows for continuous monitoring of mean arterial pressure (MAP) following intravenous administration of the test compound.

Experimental Protocol: In Vivo Blood Pressure Measurement in Rats

Objective: To determine the effect of the test compound on mean arterial pressure.

-

Animal Preparation: Anesthetize a male Sprague-Dawley or Spontaneously Hypertensive Rat (SHR).[24]

-

Cannulation: Surgically implant catheters into the carotid artery (for blood pressure monitoring) and the jugular vein (for drug administration).[22]

-

Stabilization: Connect the arterial catheter to a pressure transducer and allow the animal's blood pressure to stabilize for 20-30 minutes.[22]

-

Drug Administration: Administer a bolus intravenous injection of the vehicle (e.g., saline) and record any change in blood pressure.

-

Dose-Response: Administer escalating doses of this compound intravenously, allowing blood pressure to return to baseline between each dose.

-

Data Acquisition: Continuously record the arterial pressure waveform throughout the experiment.

-

Data Analysis: Calculate the change in Mean Arterial Pressure (ΔMAP) from baseline for each dose. Plot ΔMAP against the log of the dose to generate a dose-response curve.

Predicted Data and Interpretation

| Dose (mg/kg, IV) | Predicted ΔMAP (mmHg) | Interpretation |

| 0.01 | +5 | Minor increase |

| 0.1 | +25 | Significant pressor effect |

| 1.0 | +60 | Potent pressor effect |

Table 3: Hypothetical in vivo pressor response to this compound.

The expected outcome is a dose-dependent increase in mean arterial pressure, confirming the vasoconstrictor activity predicted by its α₁-agonist mechanism. A lack of significant change in heart rate (or even a slight reflex bradycardia) would further support the selectivity for α₁-receptors over cardiac β₁-receptors.[12]

Conclusion

This guide outlines a systematic, three-part strategy to fully characterize the mechanism of action of this compound. By progressing from receptor binding to functional cell-based assays and finally to in vivo validation, a researcher can definitively establish its profile as a sympathomimetic amine. The predicted outcome, based on its chemical structure, is that this compound is a potent and selective α₁-adrenergic receptor agonist that produces vasoconstriction and a corresponding increase in blood pressure. This logical, evidence-based approach is fundamental in modern pharmacology and drug development.

References

-

Methoxamine | C11H17NO3 | CID 6082 - PubChem. NIH. ([Link]).

-

Stohs, S. J., Preuss, H. G., & Shara, M. (2012). A review of the human clinical studies involving Citrus aurantium (bitter orange) extract and its primary protoalkaloid p-synephrine. International journal of medical sciences, 9(7), 527. ([Link]).

-

What is the mechanism of Methoxamine Hydrochloride? - Patsnap Synapse. (2024). ([Link]).

-

Octopamine - Wikipedia. ([Link]).

-

Methoxamine – Knowledge and References - Taylor & Francis. ([Link]).

-

Synephrine: Supplements Explained - Sculpt Fitness. ([Link]).

-

What is Methoxamine Hydrochloride used for? - Patsnap Synapse. (2024). ([Link]).

-

Synephrine - Wikipedia. ([Link]).

-

Methoxamine - Wikipedia. ([Link]).

-

Dudai, Y. (1982). High-affinity octopamine receptors revealed in Drosophila by binding of [3H] octopamine. Neuroscience letters, 28(2), 163-167. ([Link]).

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. ([Link]).

-

Liles, J. T., & Soltys, J. N. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of visualized experiments: JoVE, (132), 57077. ([Link]).

-

Signaling pathways used by adrenergic receptors. Gs could activate... - ResearchGate. ([Link]).

-

Del-Corral-García, P., et al. (2023). p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. Frontiers in Bioscience-Landmark, 28(10), 241. ([Link]).

-

Phenylephrine (Neo-Synephrine): What Is It And How Does It Work? Free Study Guide Included! - YouTube. (2024). ([Link]).

-

Pigini, M., et al. (2000). Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & medicinal chemistry, 8(3), 497-506. ([Link]).

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). SLAS Discovery, 24(3), 339-350. ([Link]).

-

IP3/IP1 Assay - Creative Bioarray. ([Link]).

-

Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180. ([Link]).

-

Dudai, Y., & Zvi, S. (1982). High-affinity [3H] octopamine-binding sites in Drosophila melanogaster: interaction with ligands and relationship to octopamine receptors. Journal of neurochemistry, 38(6), 1551-1558. ([Link]).

-

Coccini, T., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(10), 4970-4978. ([Link]).

-

Pigini, M., et al. (2000). Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & Medicinal Chemistry, 8(3), 497-506. ([Link]).

-

Nathanson, J. A. (1993). Photoaffinity labeling of a neuronal octopamine receptor. Molecular pharmacology, 44(3), 508-517. ([Link]).

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017). ([Link]).

-

Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well - Semantic Scholar. ([Link]).

-

Perez, D. M. (2007). Structure-Function of α1-Adrenergic Receptors. Molecular pharmacology, 71(5), 1209-1217. ([Link]).

-

Adrenergic Agonists: Chemistry and Structure-Activity Relationship - JoVE. (2023). ([Link]).

-

Signal Transduction 1: G Protein Coupled Receptors - UW Pressbooks. ([Link]).

-

Specificity of Monoterpene Interactions with Insect Octopamine and Tyramine Receptors: Insights from in Silico Sequence and Structure Comparison | ACS Omega. (2023). ([Link]).

-

Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert opinion on drug discovery, 6(9), 981-994. ([Link]).

-

GPCR Assay Services | Reaction Biology. ([Link]).

-

Li, Y., et al. (2020). Gi-protein-coupled β 1-adrenergic receptor. Journal of Zhejiang University-SCIENCE B, 21(10), 753-762. ([Link]).

-

Study design of (A) competition radioligand binding assay to quantify β... - ResearchGate. ([Link]).

-

IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf. (2012). ([Link]).

-

β-Adrenergic Signaling Inhibits Gq-Dependent Protein Kinase D Activation by Preventing Protein Kinase D Translocation | Circulation Research - American Heart Association Journals. (2014). ([Link]).

-

Sympathomimetic Drugs | Concise Medical Knowledge - Lecturio. ([Link]).

-

Phenylethanolamine - Wikipedia. ([Link]).

-

Pharmacology of Sympathomimetics: Mechanisms, Clinical Applications, and Safety. (2025). ([Link]).

-

Cardiac Signal Transduction Mechanisms (G-Protein-Linked) - Cardiovascular Physiology Concepts. ([Link]).

-

Sympathomimetic drug - Wikipedia. ([Link]).

-

SAR of phenylethanolamine /SAR of sympathomimetics - YouTube. (2017). ([Link]).

-

Animal Models of Hypertension: A Scientific Statement From the American Heart Association. ([Link]).

-

Measurement of invasive blood pressure in rats - PMC - NIH. ([Link]).

-

Animal Model of Hypertension (SHR model) - Melior Discovery. ([Link]).

-

Animal Models for Hypertension/Blood Pressure Recording - ResearchGate. ([Link]).

Sources

- 1. Pharmacology of Sympathomimetics | Pharmacology Mentor [pharmacologymentor.com]

- 2. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 3. lecturio.com [lecturio.com]

- 4. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]

- 5. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synephrine - Wikipedia [en.wikipedia.org]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]

- 13. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 16. researchgate.net [researchgate.net]

- 17. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. meliordiscovery.com [meliordiscovery.com]

Biological activity screening of 2-Amino-2-(4-methoxyphenyl)ethanol derivatives

An In-Depth Technical Guide to the Biological Activity Screening of 2-Amino-2-(4-methoxyphenyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Amino Alcohols

The 2-amino-2-(4-methoxyphenyl)ethanol scaffold belongs to the broader class of amino alcohols, which are crucial pharmacophores in medicinal chemistry. The presence of both an amino and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets.[1] Derivatives of aryl amino alcohols have shown a wide range of biological activities, including antimalarial, anti-inflammatory, and anticancer effects.[2][3] The structural similarity of these compounds to known bioactive molecules, such as certain neurotransmitters and beta-blockers, suggests their potential to modulate various physiological pathways. This guide provides a comprehensive framework for the systematic screening of novel 2-Amino-2-(4-methoxyphenyl)ethanol derivatives to elucidate their therapeutic potential.

Strategic Approach to Biological Activity Screening

A tiered screening approach is essential for efficiently evaluating a library of novel compounds. This strategy begins with broad, high-throughput assays to identify general bioactivity and progresses to more specific, mechanism-of-action studies for promising candidates.

Diagram: High-Throughput Screening Workflow

Caption: A tiered approach to screening novel compounds.

Part 1: Cytotoxicity Screening

The initial assessment of any new chemical entity is its effect on cell viability.[4] Cytotoxicity assays are fundamental for identifying compounds with potential anticancer activity and for determining the therapeutic window for other applications.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[5]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293).[5]

-

2-Amino-2-(4-methoxyphenyl)ethanol derivatives.

-

MTT reagent (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

Complete cell culture medium.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Data Presentation: Cytotoxicity Profile

| Compound | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | Selectivity Index (SI)* |

| Derivative 1 | MCF-7 | 15.2 ± 1.8 | 8.4 ± 0.9 | 2.5 |

| Derivative 1 | HEK293 | 38.0 ± 4.2 | 21.0 ± 2.5 | |

| Derivative 2 | HeLa | > 100 | > 100 | - |

| Derivative 2 | HEK293 | > 100 | > 100 | |

| Doxorubicin | MCF-7 | 0.8 ± 0.1 | 0.5 ± 0.07 | 5.0 |

| Doxorubicin | HEK293 | 4.0 ± 0.5 | 2.5 ± 0.3 |

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

Mechanism of Action: Apoptosis Induction

Compounds that exhibit significant cytotoxicity should be further investigated to determine the mechanism of cell death. One common pathway is apoptosis, or programmed cell death.[7]

Diagram: Hypothetical Apoptotic Pathway

Caption: A simplified representation of apoptosis induction.

Part 2: Antimicrobial Screening

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[8] Synthetic compounds, including amino alcohol derivatives, are a promising source for such discoveries.[9]

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[7][8]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).[10]

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).

-

Sterile petri dishes.

-

Sterile cork borer.

-

Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).

-

Plate Inoculation: Spread the microbial suspension evenly over the surface of the agar plates.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Data Presentation: Antimicrobial Activity

| Compound | Test Organism | Zone of Inhibition (mm) |

| Derivative 3 | S. aureus | 18 ± 1 |

| Derivative 3 | E. coli | 12 ± 0.5 |

| Derivative 3 | C. albicans | 20 ± 1.5 |

| Ciprofloxacin | S. aureus | 25 ± 1 |

| Ciprofloxacin | E. coli | 22 ± 1 |

| Fluconazole | C. albicans | 24 ± 1 |

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

For compounds showing significant antimicrobial activity, the MIC should be determined. This is the lowest concentration of a compound that prevents visible growth of a microorganism.[7][11] The broth microdilution method is a common technique for MIC determination.[8]

Part 3: Receptor Binding Assays

For compounds that exhibit promising activity in the primary screens, identifying their molecular target is a critical next step. Receptor binding assays are used to determine if a compound interacts with a specific receptor.[12]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[13]

Materials:

-

Cell membranes or purified receptors.

-

Radiolabeled ligand (e.g., ³H-labeled).

-

Unlabeled test compounds.

-

Scintillation fluid.

-

Filter plates.

Procedure:

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the mixture through a filter plate to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Diagram: Logic of a Competitive Binding Assay

Caption: Principle of competitive receptor binding.

Conclusion

The systematic screening of 2-Amino-2-(4-methoxyphenyl)ethanol derivatives holds significant promise for the discovery of novel therapeutic agents. By employing a tiered approach that encompasses cytotoxicity, antimicrobial, and target-based assays, researchers can efficiently identify and characterize lead compounds for further development. The methodologies outlined in this guide provide a robust framework for advancing our understanding of the biological activities of this important chemical class.

References

-

NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (URL: [Link])

-

SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development. (URL: [Link])

-

MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (URL: [Link])

-

International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])

-

MDPI. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (URL: [Link])

-

Rasayan Journal of Chemistry. the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. (URL: [Link])

-

ResearchGate. Rapid Screening of Antimicrobial Synthetic Peptides. (URL: [Link])

-

Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (URL: [Link])

- Google Patents. Methods of screening for antimicrobial compounds. (URL: )

-

SCREENING APPROACHES FOR ANTIMICROBIAL AGENTS: AN OVERVIEW OF METHODS. (URL: [Link])

-

Taylor & Francis. Aminoalcohol – Knowledge and References. (URL: [Link])

-

NIH. Receptor Binding Assays for HTS and Drug Discovery. (URL: [Link])

-

AIP Publishing. Synthesis of Aryl Amino Alcohol Derivate from Turpentine Oil as a Potential Antimalarial Drug. (URL: [Link])

-

Multiwell Plates. Receptor Binding Assays. (URL: [Link])

-

PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. (URL: [Link])

-

Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. (URL: [Link])

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (URL: [Link])

-

Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (URL: [Link])

-

ResearchGate. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph. (URL: [Link])

-

International Union of Crystallography. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (URL: [Link])

-

MDPI. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. (URL: [Link])

-

Journal of Medicinal and Chemical Sciences. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (URL: [Link])

-

PubChem. 2-[(4-Methoxybenzyl)amino]ethanol. (URL: [Link])

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

- 11. ijpsr.com [ijpsr.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Receptor-Ligand Binding Assays [labome.com]

Stereospecific Synthesis of (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the stereospecific synthesis of (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a chiral building block of significant interest in pharmaceutical development. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of the synthetic strategies, with a particular emphasis on achieving high enantioselectivity. This guide delves into the mechanistic underpinnings of key asymmetric transformations, offers a detailed experimental protocol for a robust synthetic route, and outlines the necessary analytical techniques for characterization and quality control of the final product.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and pharmaceuticals. The specific stereochemistry at the chiral centers is often crucial for the desired pharmacological activity, making their stereoselective synthesis a critical aspect of drug discovery and development. (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride serves as a valuable intermediate for the synthesis of various therapeutic agents, where the defined stereochemistry at the benzylic carbon is paramount for its intended biological interactions.

The primary challenge in the synthesis of such molecules lies in the precise control of stereochemistry. Traditional synthetic methods often yield racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. Modern asymmetric synthesis, however, offers elegant solutions to directly obtain the desired enantiomer in high purity. This guide will focus on such stereospecific methodologies.

Strategic Approaches to Stereocontrol

Several powerful strategies have been developed for the asymmetric synthesis of chiral amino alcohols. The choice of a particular method often depends on factors such as the availability of starting materials, scalability, cost-effectiveness, and the desired level of enantiopurity. Here, we discuss two of the most reliable and widely employed approaches for the synthesis of molecules akin to our target compound.

Asymmetric Reduction of α-Amino Ketones

A highly effective and direct approach to chiral amino alcohols is the asymmetric reduction of the corresponding prochiral α-amino ketone. This transformation can be achieved with remarkable enantioselectivity using either chemical catalysts or biocatalysts.

Chemical Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity in the reduction of a wide range of ketones.[1][2] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), and a stoichiometric borane source (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex).

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone substrate. This ternary complex arranges in a highly organized, chair-like six-membered transition state, where the hydride is delivered from the borane to one face of the carbonyl group, dictated by the stereochemistry of the catalyst. This predictable stereochemical outcome is a major advantage of the CBS reduction.

Biocatalysis: The Power of Ketoreductases

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity and under mild reaction conditions (aqueous media, ambient temperature, and pressure). The stereochemical outcome is determined by the specific enzyme used, and a wide variety of KREDs are commercially available, offering access to both (R)- and (S)-alcohols. The high selectivity of these enzymes often leads to products with very high enantiomeric excess (ee).

Asymmetric Hydrogenation of α-Amino Ketones

Another powerful and atom-economical method for the asymmetric reduction of ketones is catalytic hydrogenation using a chiral transition metal complex. The Noyori asymmetric hydrogenation, for which Ryoji Noyori was awarded the Nobel Prize in Chemistry in 2001, is a prime example of this approach.[3][4][5]

This method typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the formation of one enantiomer of the alcohol in high excess. The reaction is highly efficient, often requiring only a small amount of catalyst, and is widely used in industrial applications.[6]

Recommended Synthetic Protocol: Asymmetric Reduction of 2-Amino-4'-methoxyacetophenone Hydrochloride

This section provides a detailed, step-by-step protocol for the synthesis of (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride via the asymmetric reduction of the corresponding α-amino ketone hydrochloride using a chiral oxazaborolidine catalyst (CBS reduction). This method is chosen for its high enantioselectivity, predictable outcome, and well-established reliability.

Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Experimental Procedure

Materials and Reagents:

-

2-Amino-4'-methoxyacetophenone hydrochloride

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-Amino-4'-methoxyacetophenone hydrochloride (1.0 eq).

-

Suspension: Add anhydrous THF to the flask to create a suspension.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Catalyst Addition: To the stirred suspension, add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 eq) dropwise via a syringe.

-

Borane Addition: Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

-

Work-up: To the residue, add water and basify to a pH of ~10 with a suitable base (e.g., 2M NaOH). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Amino-2-(4-methoxyphenyl)ethanol as a free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol). Cool the solution in an ice bath and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride as a white to off-white solid.

Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Starting Material Purity | >98% | High purity of the starting ketone is crucial to avoid side reactions and ensure a clean product profile. |

| Solvent | Anhydrous THF | Anhydrous conditions are essential as water can react with the borane reagent and the catalyst, reducing efficiency and enantioselectivity.[7] |

| Catalyst Loading | 5-10 mol% | A catalytic amount is sufficient to achieve high enantioselectivity. Higher loadings may not significantly improve the outcome and increase cost. |

| Reducing Agent | Borane-THF complex | A common and effective borane source for CBS reductions. |

| Temperature | 0-5 °C | Lower temperatures generally lead to higher enantioselectivity by favoring the more ordered transition state. |

| Reaction Time | 2-4 hours | Reaction should be monitored to ensure complete conversion of the starting material. |